
3,4-Dihydroxyphenylglycol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyphenylglycol, ®-, also known as ®-3,4-Dihydroxyphenylglycol, is a catecholamine metabolite. It is a significant compound in the study of neurotransmitter dynamics, particularly norepinephrine. This compound is often measured in plasma to provide insights into sympathetic nervous system activity and norepinephrine turnover .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylglycol, ®-, typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify the compound . The synthetic route often involves the use of alumina extraction to pre-purify plasma samples, followed by oxidation and reduction steps to isolate the catechol .
Industrial Production Methods
Industrial production methods for 3,4-Dihydroxyphenylglycol, ®-, are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, are likely applied to produce this compound in significant quantities.
化学反应分析
Types of Reactions
3,4-Dihydroxyphenylglycol, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to catechols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium bicarbonate and reducing agents for the reverse reactions . The conditions often involve controlled pH and temperature to ensure the stability of the catechol structure.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used in further chemical or biological studies.
科学研究应用
3,4-Dihydroxyphenylglycol, ®-, has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.
Biology: Studied for its role in neurotransmitter metabolism and sympathetic nervous system activity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
作用机制
The mechanism of action of 3,4-Dihydroxyphenylglycol, ®-, involves its role as a metabolite of norepinephrine. It is formed through the enzymatic action of monoamine oxidase on norepinephrine. This compound provides insights into norepinephrine turnover and sympathetic nervous system activity by serving as an index of norepinephrine metabolism .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another catecholamine metabolite, primarily of dopamine.
Norepinephrine: The parent compound from which 3,4-Dihydroxyphenylglycol, ®-, is derived.
Dopamine: A precursor to norepinephrine and another significant catecholamine.
Uniqueness
3,4-Dihydroxyphenylglycol, ®-, is unique in its specific role as a metabolite of norepinephrine, providing distinct insights into sympathetic nervous system activity and norepinephrine turnover . Its measurement alongside norepinephrine offers complementary information that is valuable in both clinical and research settings .
属性
CAS 编号 |
109835-90-7 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC 名称 |
4-[(1R)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m0/s1 |
InChI 键 |
MTVWFVDWRVYDOR-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CO)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


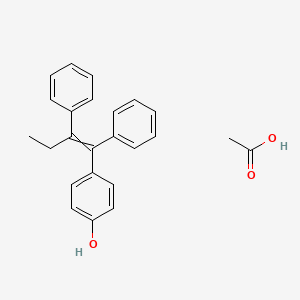
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
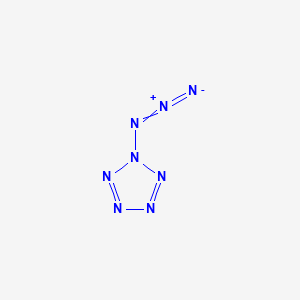
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
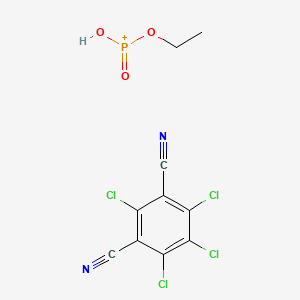
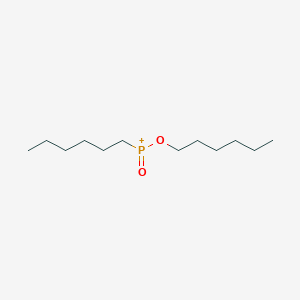


![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
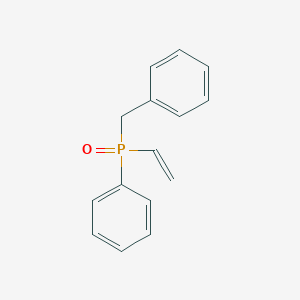

![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
